molecular formula C10H6BrF2NO2 B1459799 2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid CAS No. 1805594-20-0

2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid

Cat. No. B1459799
CAS RN: 1805594-20-0
M. Wt: 290.06 g/mol
InChI Key: WXOKDCQBZNDGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid, also known as 2-BCDMPAA, is a brominated organic compound that has been used in a variety of laboratory and scientific research applications. It is a type of carboxylic acid that is used in organic synthesis and as a reagent in various reactions. In recent years, its use in scientific research has grown due to its unique properties and potential applications.

Scientific Research Applications

2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid has been used in a variety of scientific research applications due to its unique properties. It has been used as a reagent in organic synthesis and as a catalyst in various reactions. It has also been used in the synthesis of various organic compounds, such as amines, esters, and ketones. Additionally, it has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory agents and antifungal agents.

Mechanism of Action

2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid is an acid and its mechanism of action is based on its acidic properties. It can act as a proton donor, which means that it can donate protons to other molecules. This can lead to a variety of reactions, such as protonation, deprotonation, and acid-base reactions. Additionally, it can act as a Lewis acid, which means that it can accept electrons from other molecules. This can lead to a variety of reactions, such as electrophilic addition and nucleophilic substitution.
Biochemical and Physiological Effects
2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have antifungal and anti-inflammatory properties, and has been used in the synthesis of various pharmaceuticals. Additionally, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.

Advantages and Limitations for Lab Experiments

2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is relatively stable and can be stored for long periods of time. However, it is a toxic compound and should be handled with care. Additionally, it is a strong acid and should be used in a laboratory setting with the appropriate safety equipment.

Future Directions

There are a number of potential future directions for the use of 2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid in scientific research. One potential direction is to explore its use in the synthesis of other organic compounds, such as amines, esters, and ketones. Additionally, its use as a catalyst in other reactions could be explored. Additionally, its use in the synthesis of pharmaceuticals could be further investigated. Finally, its potential effects on other biochemical and physiological processes could be studied.

properties

IUPAC Name

2-[2-bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c11-9-6(3-8(15)16)1-5(4-14)2-7(9)10(12)13/h1-2,10H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOKDCQBZNDGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)Br)C(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid
Reactant of Route 2
2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid
Reactant of Route 3
2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid
Reactant of Route 4
2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid
Reactant of Route 5
2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[2-Bromo-5-cyano-3-(difluoromethyl)phenyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.